molecular formula C15H14N6S B5551502 N2-PHENYL-6-[(PYRIDIN-2-YLSULFANYL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE

N2-PHENYL-6-[(PYRIDIN-2-YLSULFANYL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE

Cat. No.: B5551502
M. Wt: 310.4 g/mol
InChI Key: FHZQITVJZUMRSM-UHFFFAOYSA-N
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Description

N2-PHENYL-6-[(PYRIDIN-2-YLSULFANYL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a phenyl group, a pyridin-2-ylsulfanyl group, and a triazine ring, making it a molecule of interest in various fields of scientific research.

Scientific Research Applications

N2-PHENYL-6-[(PYRIDIN-2-YLSULFANYL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, its mechanism of action would involve interacting with a specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, investigating its reactivity, or exploring its use in fields like medicine or materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-PHENYL-6-[(PYRIDIN-2-YLSULFANYL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the reaction of cyanuric chloride with aniline to form N2-phenyl-1,3,5-triazine-2,4-diamine. This intermediate is then reacted with pyridin-2-ylsulfanyl methyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N2-PHENYL-6-[(PYRIDIN-2-YLSULFANYL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-PHENYL-6-[(PYRIDIN-2-YLSULFANYL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific combination of a triazine ring, phenyl group, and pyridin-2-ylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-N-phenyl-6-(pyridin-2-ylsulfanylmethyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6S/c16-14-19-12(10-22-13-8-4-5-9-17-13)20-15(21-14)18-11-6-2-1-3-7-11/h1-9H,10H2,(H3,16,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZQITVJZUMRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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